1-Propene, 3-(pentafluoroethoxy)-
Overview
Description
1-Propene, 3-(pentafluoroethoxy)- is a fluorinated organic compound with the molecular formula C5H5F5O. This compound is part of the larger family of per- and polyfluoroalkyl substances (PFAS), which are known for their unique chemical properties, including high thermal stability and resistance to degradation .
Preparation Methods
The synthesis of 1-Propene, 3-(pentafluoroethoxy)- typically involves the reaction of 1,1,1,3,3-pentafluoropropane with an appropriate alkene under specific conditions. One common method includes the use of a fluorinating catalyst in a vapor-phase reaction. The process involves multiple steps, including the dehydrochlorination of intermediates and subsequent fluorination . Industrial production methods often utilize continuous flow reactors to ensure high yield and selectivity .
Chemical Reactions Analysis
1-Propene, 3-(pentafluoroethoxy)- undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in electrophilic addition reactions due to the presence of the double bond in the propene moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include halogens, hydrogen halides, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propene, 3-(pentafluoroethoxy)- has several applications in scientific research and industry:
Biology and Medicine:
Mechanism of Action
The mechanism by which 1-Propene, 3-(pentafluoroethoxy)- exerts its effects is primarily through its interactions with other molecules via its fluorinated and alkene functional groups. The compound can act as an electrophile in addition reactions, where it is attacked by nucleophiles. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
1-Propene, 3-(pentafluoroethoxy)- can be compared to other fluorinated alkenes, such as:
1,1,1,3,3-Pentafluoropropane: Similar in structure but lacks the alkene group, making it less reactive in addition reactions.
1,1,2,3,3,3-Hexafluoropropene: Contains an additional fluorine atom, which can alter its reactivity and stability.
The uniqueness of 1-Propene, 3-(pentafluoroethoxy)- lies in its combination of a fluorinated ether group and an alkene group, providing a balance of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethoxy)prop-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O/c1-2-3-11-5(9,10)4(6,7)8/h2H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEWQISCGMDIKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602238 | |
Record name | 3-(Pentafluoroethoxy)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140899-22-5 | |
Record name | 3-(Pentafluoroethoxy)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.